7-Aminodesacetoxycephalosporanic acid
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Overview
Description
7-Aminodesacetoxycephalosporanic acid is a key intermediate in the synthesis of cephalosporin antibiotics. It is a β-lactam compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol . This compound serves as a crucial building block for the production of various semisynthetic cephalosporins, which are widely used in the treatment of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Aminodesacetoxycephalosporanic acid can be synthesized through both chemical and biochemical routes. One common method involves the use of penicillin G as a starting material. The process includes several steps such as esterification, oxidation, ring expansion, and hydrolysis . Another method involves the enzymatic hydrolysis of cephalexin using penicillin acylase .
Industrial Production Methods: In industrial settings, this compound is produced from penicillin G made by Penicillium chrysogenum. This process involves several chemical steps followed by enzymatic deacylation using penicillin acylase . The continuous method adopted in industrial production ensures higher yield, lower cost, and reduced waste discharge .
Chemical Reactions Analysis
Types of Reactions: 7-Aminodesacetoxycephalosporanic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for converting the compound into different cephalosporin antibiotics.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions are various cephalosporin antibiotics, including cefadroxil and cephalexin .
Scientific Research Applications
7-Aminodesacetoxycephalosporanic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of cephalosporin antibiotics.
Biology: Studied for its role in inhibiting bacterial cell wall synthesis.
Medicine: Integral in the development of antibiotics for treating bacterial infections.
Industry: Employed in bioconversion studies and the production of semisynthetic antibiotics.
Mechanism of Action
The mechanism of action of 7-Aminodesacetoxycephalosporanic acid involves its conversion into active cephalosporin antibiotics. These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell.
Comparison with Similar Compounds
7-Aminocephalosporanic acid: Another key intermediate in cephalosporin synthesis.
6-Aminopenicillanic acid: Used in the synthesis of penicillin antibiotics.
Comparison: While 7-Aminodesacetoxycephalosporanic acid and 7-Aminocephalosporanic acid are both used in the synthesis of cephalosporins, the former is specifically utilized for producing semisynthetic cephalosporins. 6-Aminopenicillanic acid, on the other hand, is used for penicillin antibiotics, highlighting the unique role of this compound in cephalosporin production .
Properties
CAS No. |
70287-30-8 |
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Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
(6S,7S)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m0/s1 |
InChI Key |
NVIAYEIXYQCDAN-FFWSUHOLSA-N |
SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Isomeric SMILES |
CC1=C(N2[C@H]([C@H](C2=O)N)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
70287-30-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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